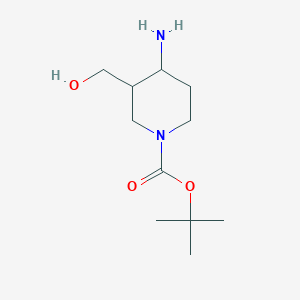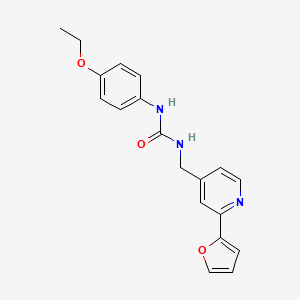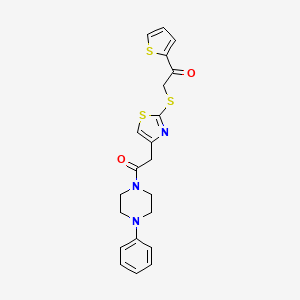
1-(5-Bromo-2-methylphenyl)sulfonylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-methylphenyl)sulfonylpiperidine is a chemical compound with the molecular formula C12H16BrNO2S . It has a molecular weight of 318.23 . This compound is typically in solid form .
Molecular Structure Analysis
The InChI code for 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine is 1S/C12H16BrNO2S/c1-10-7-11(13)9-12(8-10)17(15,16)14-5-3-2-4-6-14/h7-9H,2-6H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, methyl, and sulfonyl groups.Physical And Chemical Properties Analysis
1-(5-Bromo-2-methylphenyl)sulfonylpiperidine is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Bromophenol Derivatives Research
- The study of bromophenol derivatives, including compounds similar in structure to 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine, revealed their isolation from the red alga Rhodomela confervoides. These derivatives were analyzed using various spectroscopic methods, but they showed inactivity against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Sulfonamide-derived Compounds
- Research on sulfonamide-derived ligands and their transition metal complexes, including compounds structurally related to 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine, highlighted their synthesis and characterization. These compounds demonstrated moderate to significant antibacterial activity and good antifungal activity against various strains (Chohan & Shad, 2011).
Antibodies for Sulfonamide Antibiotics
- The development of antibodies for a wide range of sulfonamide antibiotic congeners, akin to 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine, has been reported. These antibodies were utilized in a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples (Adrián et al., 2009).
Synthesis of Sulfonamide-containing Derivatives
- A series of sulfonamide-containing derivatives, similar in function to 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine, were synthesized and evaluated for their ability to block cyclooxygenase-2 (COX-2) both in vitro and in vivo. This research led to the identification of celecoxib, a compound currently used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antibacterial Evaluation of Sulfonamide Derivatives
- New sulfonamide derivatives, including structures similar to 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine, were synthesized and subjected to antibacterial evaluation. These compounds exhibited valuable antibacterial results, underscoring the potential medicinal applications of such molecules (Aziz‐ur‐Rehman et al., 2017).
Multi-Coupling Reagent Research
- Research into multi-coupling reagents included the study of compounds like 3-bromo-2-(tert-butylsulfonyl)-1-propene. These compounds can react with various electrophiles to yield highly functionalized sulfones, demonstrating the versatility of such reagents in synthetic chemistry (Auvray et al., 1985).
Safety and Hazards
Propiedades
IUPAC Name |
1-(5-bromo-2-methylphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-10-5-6-11(13)9-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBFAISHCPYJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005388.png)

![N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3005392.png)



![6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3005400.png)


![N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3005405.png)
![3-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3005407.png)